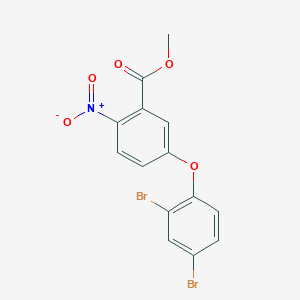
Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of two bromine atoms, a nitro group, and a phenoxy group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate typically involves multi-step reactions. One common method includes the nitration of methyl benzoate followed by bromination and phenoxylation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bromine for bromination. The phenoxylation step involves the reaction of the brominated nitrobenzoate with phenol in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Scientific Research Applications
Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenoxy group can also participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor functions.
Comparison with Similar Compounds
Bifenox: Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, a herbicide with similar structural features but different halogen substituents.
2-(2’,4’-Dibromophenoxy)-3,5-dibromophenol: Another brominated phenoxy compound with potential antimicrobial properties.
Uniqueness: Methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its combination of substituents makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
51282-61-2 |
|---|---|
Molecular Formula |
C14H9Br2NO5 |
Molecular Weight |
431.03 g/mol |
IUPAC Name |
methyl 5-(2,4-dibromophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Br2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3 |
InChI Key |
QKEDWNUNCMWWTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















